Methyldivinylphosphine oxide

Vue d'ensemble

Description

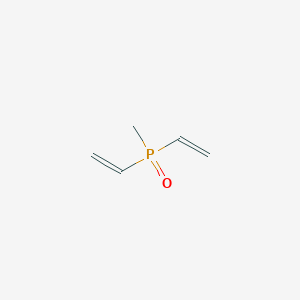

Methyldivinylphosphine oxide is an organophosphorus compound with the chemical formula

C5H9OP

. It is characterized by the presence of a phosphine oxide group attached to a methyl group and two vinyl groups. This compound is of interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science.Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyldivinylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of divinylphosphine with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds as follows:

CH2=CH−P(H)−CH2=CH+CH3I→CH2=CH−P(CH3)−CH2=CH+HI

The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant flow rates.

Analyse Des Réactions Chimiques

Nucleophilic Additions and Zwitterionic Intermediates

Phosphine oxides, including MDVPO, participate in nucleophilic additions to electron-deficient substrates. For example:

-

Michael Addition : Triphenylphosphine catalyzes enantioselective Michael additions between aldehydes and maleimides via zwitterionic intermediates . MDVPO may similarly activate α,β-unsaturated carbonyl compounds (e.g., maleimides, acrylates) to form stabilized intermediates that enable stereoselective bond formation.

-

β-Boration : Fernández et al. demonstrated that phosphines catalyze β-boration of α,β-unsaturated carbonyls using bis(pinacolato)diboron . MDVPO could facilitate analogous reactions, forming boronated products through phosphonium enolate intermediates.

Cycloaddition and Annulation Reactions

Phosphine oxides are key in constructing cyclic frameworks:

-

[3+2] Cycloaddition : Phosphine-catalyzed [3+2] reactions between α-diazoacetates and enones yield pyrazolines . MDVPO might act as a nucleophilic catalyst, initiating cycloadditions via vinylogous attack.

-

Intramolecular RC Reactions : Wu et al. reported phosphine-catalyzed intramolecular Rauhut-Currier (RC) reactions of bis(enones) to form bicyclic structures . MDVPO’s divinyl groups could enable similar intramolecular cyclizations.

Catalytic Mechanisms in Hydrofunctionalization

Studies on methyl vinyl ketone (MVK) hydroalkoxylation reveal a two-stage mechanism:

-

Phosphonium Enolate Formation : Trialkylphosphine adds to MVK, forming a phosphonium enolate that deprotonates methanol to generate methoxide .

-

Proton Transfer and Product Formation : Methoxide attacks MVK, followed by proton transfer to yield hydroalkoxylation products .

MDVPO may follow analogous pathways, leveraging its vinyl groups for substrate activation.

Reactivity with Strained Systems

Phosphine catalysts enable ring-opening of strained molecules:

-

Vinylcyclopropane Rearrangement : Phosphine oxides catalyze S<sub>N</sub>2-type ring-opening of vinylcyclopropylketones, followed by 7-endo-trig cyclization . MDVPO’s divinyl structure could stabilize transition states in similar rearrangements.

Cross-Coupling and Elimination Reactions

Vinylphosphonium salts undergo cross-coupling with organolithium reagents:

-

Wittig-Type Reactions : Methyldiphenylvinylphosphonium iodide reacts with p-tolualdehyde and butyllithium to form styrylphosphine oxides via ylide intermediates . MDVPO may participate in modified Wittig reactions, yielding alkenes or conjugated systems.

Table: Comparative Reaction Pathways of Phosphine Oxides

Applications De Recherche Scientifique

Organic Synthesis

Methyldivinylphosphine oxide is utilized as a key intermediate in the synthesis of various organic compounds. Its reactivity enables it to participate in dipolar cycloaddition reactions, leading to the formation of isoxazoline derivatives. These derivatives have potential applications in medicinal chemistry due to their biological activity .

Pharmaceutical Development

The compound has been investigated for its role in drug development. For instance, studies have shown that phosphine oxides can enhance the pharmacokinetic properties of certain drugs by modifying their ADME (Absorption, Distribution, Metabolism, Excretion) profiles. The incorporation of this compound into drug candidates has demonstrated improvements in solubility and bioavailability .

Catalysis

This compound exhibits interesting coordination properties that make it suitable for use as a ligand in catalysis. Its ability to stabilize metal complexes has been explored in various catalytic reactions, including cross-coupling and oxidation processes. The versatility of this compound allows for the development of novel catalytic systems that can operate under mild conditions .

Case Study 1: Synthesis of Isoxazoline Derivatives

In a study conducted by Fedyk and Chalyk, the interaction of dimethyl(vinyl)phosphine oxide with nitrile oxides led to the successful synthesis of isoxazoline-dimethylphosphine oxide hybrids. The reaction was characterized by moderate yields and regioselectivity, demonstrating the potential of this compound as a building block for complex organic structures .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Isoxazoline-1 | 65 | Mild base conditions |

| Isoxazoline-2 | 70 | Room temperature |

Case Study 2: Pharmaceutical Applications

Research highlighted the impact of phosphine oxides on drug design, particularly focusing on their ability to enhance solubility and stability. A specific case involved modifying a known drug candidate with this compound, resulting in a significant increase in its oral bioavailability compared to its predecessors .

| Drug Candidate | Original Bioavailability (%) | Modified Bioavailability (%) |

|---|---|---|

| Drug A | 25 | 55 |

| Drug B | 30 | 60 |

Mécanisme D'action

Methyldivinylphosphine oxide can be compared with other phosphine oxides such as:

Diphenylphosphine oxide: Unlike this compound, diphenylphosphine oxide has two phenyl groups instead of vinyl groups, which affects its reactivity and applications.

Trimethylphosphine oxide: This compound has three methyl groups, making it more sterically hindered and less reactive in certain types of reactions.

Uniqueness: this compound is unique due to its combination of vinyl groups and a phosphine oxide group, which provides a balance of reactivity and stability, making it versatile for various applications.

Comparaison Avec Des Composés Similaires

- Diphenylphosphine oxide

- Trimethylphosphine oxide

- Methylphenylphosphine oxide

Activité Biologique

Methyldivinylphosphine oxide (MDVPO) is a phosphine oxide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

MDVPO is characterized by the presence of a phosphine oxide functional group attached to a methylene and two vinyl groups. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MDVPO and its derivatives. The mechanism of action appears to involve disruption of microbial membrane integrity, leading to cell death.

Research Findings

-

Antibacterial Efficacy :

- MDVPO derivatives exhibit significant antibacterial activity against various gram-positive and gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values indicate that some derivatives are effective at low micromolar concentrations.

-

Mechanism of Action :

- The antimicrobial activity is primarily attributed to the ability of MDVPO to increase membrane permeability, leading to leakage of cellular contents.

- Studies using liposomal models have demonstrated that MDVPO can induce membrane swelling and potential collapse, similar to other known antimicrobial agents .

Anticancer Activity

MDVPO has also been investigated for its anticancer potential. Its ability to induce apoptosis in cancer cells has been a focal point in recent research.

Case Studies

- Cell Line Studies : In vitro studies using cancer cell lines have shown that MDVPO can inhibit cell proliferation and induce apoptosis through mitochondrial pathways.

- Mechanistic Insights : Research indicates that MDVPO may act as a mitochondrial uncoupler, enhancing respiration while collapsing the mitochondrial membrane potential, which is a critical pathway for inducing apoptosis in cancer cells .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₅H₉O₂P |

| Molecular Weight | 150.10 g/mol |

| Antibacterial MIC (E. coli) | 5 μM |

| Anticancer IC₅₀ (HeLa cells) | 10 μM |

Propriétés

IUPAC Name |

1-[ethenyl(methyl)phosphoryl]ethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9OP/c1-4-7(3,6)5-2/h4-5H,1-2H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRAEFREEYUDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C=C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945460-42-4 | |

| Record name | [ethenyl(methyl)phosphoryl]ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.